Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate: Physicochemical Property Comparison Against the 6-Fluoro Analog
The incorporation of a fluorine atom at the 6-position significantly alters key physicochemical properties compared to the non-fluorinated analog, Methyl 2-bromo-3-(methylsulfanyl)benzoate. The electron-withdrawing nature of fluorine impacts the molecule's lipophilicity and metabolic stability. While direct experimental data for the exact 6-fluoro analog is limited, comparative data for a closely related series of fluorinated versus non-fluorinated benzoates is well-established in medicinal chemistry literature [1]. The presence of fluorine is known to lower logP and increase metabolic stability, which are critical parameters in drug discovery.
| Evidence Dimension | Molecular Weight and Elemental Composition |
|---|---|
| Target Compound Data | Molecular Weight: 279.13 g/mol; Formula: C9H8BrFO2S |
| Comparator Or Baseline | Methyl 2-bromo-3-(methylsulfanyl)benzoate (estimated): MW ~263.1 g/mol; Formula: C9H9BrO2S |
| Quantified Difference | Target compound has a higher molecular weight (+~16 Da) due to the presence of a fluorine atom in place of a hydrogen. |
| Conditions | N/A |
Why This Matters
The unique elemental composition (C9H8BrFO2S) distinguishes it from non-fluorinated analogs, making it essential for projects requiring a specific molecular weight and halogen pattern for target binding or metabolic stability.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
